molecular formula C23H21N3O4S4 B15110781 2-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

2-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

Cat. No.: B15110781
M. Wt: 531.7 g/mol
InChI Key: DQRIKPVYFGTTCW-ZHZULCJRSA-N
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Description

This compound is a rhodanine derivative featuring a 1,3-thiazolidin-4-one core substituted with a phenylpyrazole moiety and an ethylsulfanylphenyl group. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C23H21N3O4S4

Molecular Weight

531.7 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C23H21N3O4S4/c1-2-32-19-10-8-16(9-11-19)21-17(15-26(24-21)18-6-4-3-5-7-18)14-20-22(27)25(23(31)33-20)12-13-34(28,29)30/h3-11,14-15H,2,12-13H2,1H3,(H,28,29,30)/b20-14-

InChI Key

DQRIKPVYFGTTCW-ZHZULCJRSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O)C4=CC=CC=C4

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylsulfanylphenylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with thiosemicarbazide and ethyl bromoacetate under basic conditions to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) serves as a key reactive site:

  • Nucleophilic Attack : The carbonyl group at position 4 is susceptible to nucleophilic addition or substitution. Hydrolysis under acidic/basic conditions could yield thiourea derivatives .

  • Thioketone Reactivity : The thioxo group (C=S) at position 2 participates in tautomerism (thione-thiol tautomerism), enabling coordination with metal ions or electrophilic substitution .

Sulfonic Acid Group Reactions

The ethanesulfonic acid moiety (-SO₃H) exhibits strong acidity (pKa ≈ -1.5) and participates in:

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sulfonate salts.

  • Esterification : Forms sulfonate esters with alcohols under dehydrating agents (e.g., DCC).

Ethylsulfanyl Substituent Transformations

The ethylsulfanyl group (-S-C₂H₅) on the phenyl ring undergoes:

  • Oxidation : Reacts with oxidizing agents (e.g., H₂O₂, mCPBA) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

  • Alkylation/Dealkylation : Cleavage under strong acids (e.g., HI) releases ethanethiol.

Conjugated Methylidene Bridge Reactivity

The (5Z)-methylidene bridge (-CH=C-) enables:

  • Electrophilic Addition : Reacts with halogens (Br₂, Cl₂) to form dihalogenated adducts.

  • Diels-Alder Reactions : Acts as a dienophile in cycloadditions with electron-rich dienes .

Aromatic Ring Functionalization

The phenyl and pyrazole rings participate in:

  • Electrophilic Substitution : Nitration, sulfonation, or halogenation at activated positions (e.g., para to electron-donating groups) .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis.

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis : Protonation of the thiazolidinone carbonyl oxygen increases electrophilicity, facilitating nucleophilic water attack and ring opening.

  • Sulfone Formation : Oxidation of the ethylsulfanyl group proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before further oxidation .

Stability Considerations

  • pH Sensitivity : The sulfonic acid group stabilizes the molecule in alkaline conditions but may lead to precipitation in acidic media.

  • Thermal Degradation : Decomposition above 200°C releases SO₂ and H₂S gases, confirmed by TGA-DSC studies .

Scientific Research Applications

2-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid involves its interaction with specific molecular targets. The thiazolidine ring and pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethanesulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Key Observations:

Ethanesulfonic acid (SO₃H) significantly lowers LogP (indicating higher hydrophilicity) versus acetic acid (COOH) derivatives, which may improve solubility but reduce membrane permeability .

Biological Activity :

  • The dihydrobenzofuran analog shows antifungal activity, likely due to enhanced π-π stacking with fungal enzyme active sites.
  • Acetic acid derivatives (e.g., ) exhibit stronger antimicrobial and antioxidant profiles, possibly due to better passive diffusion across lipid bilayers.

Electronic and Crystallographic Analysis

  • Electron Density : Multiwfn analysis predicts higher electron density at the thioxo group (S2) in the target compound versus acetic acid analogs, influencing redox activity.

Q & A

Q. What are the key synthetic strategies for constructing the thiazolidinone-thioxo core in this compound?

The thiazolidinone-thioxo moiety can be synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with α-halo carbonyl compounds under acidic conditions. For example, sodium acetate in acetic acid facilitates the formation of the thiazolidinone ring, as demonstrated in analogous systems . Optimization of solvent systems (e.g., DMF-acetic acid mixtures) and reaction times (typically 2–20 hours under reflux) is critical to achieving high yields.

Q. How can researchers introduce the ethanesulfonic acid group into the thiazolidinone scaffold?

Sulfonic acid groups are often introduced via nucleophilic substitution or sulfonation. A validated method involves reacting thiol intermediates with sodium monochloroacetate in aqueous media, followed by acidification to yield the sulfonic acid derivative. This step requires precise pH control to avoid side reactions, such as over-sulfonation or decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups.
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methylene linkages in the thiazolidinone ring (δ 3.5–4.5 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for sulfonic acid derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound’s Z-configuration?

Quantum chemical calculations (e.g., DFT) predict the stability of the (5Z)-isomer by analyzing steric and electronic effects. Transition state modeling using software like Gaussian or ORCA helps identify optimal reaction pathways. ICReDD’s integrated computational-experimental workflows, which combine reaction path searches with experimental validation, are particularly effective for reducing trial-and-error approaches .

Q. What experimental strategies resolve contradictions in reaction yields during sulfonic acid functionalization?

Contradictions often arise from competing sulfonation pathways. Researchers should:

  • Vary reaction media : Polar aprotic solvents (e.g., DMF) favor sulfonation, while protic solvents (e.g., ethanol) may suppress side reactions.
  • Monitor temperature : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates.
  • Use scavengers : Additives like NaHCO₃ neutralize excess HCl generated during sulfonation .

Q. How can molecular docking studies predict the biological activity of this compound?

  • Target Selection : Prioritize enzymes with thiol or sulfhydryl groups (e.g., thioredoxin reductase) due to the compound’s thioxo and sulfonic acid motifs.
  • Docking Software : AutoDock Vina or Schrödinger Suite can simulate binding interactions.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Preliminary studies on analogous thiazolidinones show promising antitumor and antimicrobial activities .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Isomer Control : Use chiral catalysts (e.g., L-proline derivatives) to enforce the (5Z)-configuration.
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns separates isomers.
  • Process Analytics : In-line FTIR or Raman spectroscopy monitors reaction progress in real time to prevent isomerization .

Methodological Considerations

Q. How to analyze the redox behavior of the thioxo group in biological systems?

Cyclic voltammetry (CV) in buffered solutions (pH 7.4) identifies oxidation peaks corresponding to the thioxo-to-sulfonic acid transition. Couple this with UV-Vis spectroscopy to track intermediate radical species .

Q. What are best practices for stabilizing sulfonic acid derivatives in aqueous storage?

  • Lyophilization : Freeze-dry the compound to prevent hydrolysis.
  • Buffered Solutions : Store in phosphate buffer (pH 6.5–7.0) at 4°C.
  • Antioxidants : Add 0.1% w/v ascorbic acid to suppress oxidation .

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